molecular formula C14H15N3O B1207190 Phenylalanyl-3-aminopyridine CAS No. 88932-75-6

Phenylalanyl-3-aminopyridine

Cat. No.: B1207190
CAS No.: 88932-75-6
M. Wt: 241.29 g/mol
InChI Key: DVQVJRFKIRFPAA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-3-aminopyridine (CID 145952) is a chemical compound with the molecular formula C14H15N3O . Research has identified this structural motif as a key metabolite and a novel chemical scaffold in the development of new therapeutic agents targeting infectious diseases . Its primary research value lies in its activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . Studies have shown that derivatives based on this scaffold act as potent, non-nucleoside, bisubstrate competitive inhibitors of the essential bacterial enzyme phenylalanyl-tRNA synthetase (PheRS) . Inhibition of PheRS disrupts protein synthesis, ultimately blocking bacterial growth . A significant advantage of this scaffold is the high selectivity it can confer; related inhibitors have demonstrated no activity against human cytoplasmic or mitochondrial PheRS counterparts in biochemical assays, highlighting its potential for developing selective antibacterial leads with a reduced risk of host toxicity . Researchers are exploring this compound and its derivatives to combat drug-resistant tuberculosis . Further medicinal chemistry efforts are focused on optimizing the structure to improve potency and physicochemical properties . This product is intended for research purposes such as biochemical assay development, mechanism of action studies, and as a starting point for the synthesis of novel anti-infective agents. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88932-75-6

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(2S)-2-amino-3-phenyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C14H15N3O/c15-13(9-11-5-2-1-3-6-11)14(18)17-12-7-4-8-16-10-12/h1-8,10,13H,9,15H2,(H,17,18)/t13-/m0/s1

InChI Key

DVQVJRFKIRFPAA-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CN=CC=C2)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CN=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CN=CC=C2)N

Synonyms

L-phenylalanyl-3-aminopyridine
phenylalanyl-3-aminopyridine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Phenylalanyl 3 Aminopyridine

Established Synthetic Routes for Phenylalanyl-3-aminopyridine and Its Precursors

The synthesis of this compound hinges on the effective coupling of a protected phenylalanine derivative with 3-aminopyridine (B143674). This process involves several key steps, each with established methodologies.

Synthetic Approaches to L-Phenylalanyl-3-aminopyridine (PAPA)

The synthesis of L-Phenylalanyl-3-aminopyridine (PAPA) is a focal point of research due to its potential therapeutic applications. nih.gov One common approach involves the coupling of N-protected L-phenylalanine with 3-aminopyridine. The protecting group, often a tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions at the amino group of phenylalanine during the amide bond formation. Following the coupling reaction, the protecting group is removed to yield the final PAPA compound.

A notable biosynthetic approach for the production of a related compound, p-amino-L-phenylalanine (L-PAPA), has been demonstrated in genetically engineered Escherichia coli. d-nb.infonih.gov This method utilizes glycerol (B35011) as a carbon source and involves the expression of genes from Corynebacterium glutamicum and Streptomyces venezuelae to create a metabolic pathway for L-PAPA synthesis. d-nb.infonih.gov While this produces a precursor, chemical modification would be required to yield this compound.

Synthesis of 3-Aminopyridine Derivatives Relevant to Phenylalanyl Conjugates

The availability and reactivity of 3-aminopyridine and its derivatives are critical for the synthesis of phenylalanyl conjugates. Several methods exist for the preparation of 3-aminopyridine. A classical method is the Hofmann rearrangement of nicotinamide (B372718) using an alkaline potassium hypobromite (B1234621) solution. orgsyn.org Other routes include the reduction of 3-nitropyridine (B142982) and the hydrolysis of 3-ureidopyridine. orgsyn.org The synthesis of various substituted aminopyridines has also been explored, which could be utilized to create a diverse library of this compound analogs. researchgate.netnih.govresearchgate.net The coordination chemistry of 3-aminopyridine derivatives with metal ions has also been studied, suggesting their potential as ligands in metallo-organic compounds. researchgate.net

General Methods for Amide Bond Formation in Phenylalanine-containing Compounds

The formation of the amide bond between phenylalanine and an amine is a cornerstone of peptide synthesis and is equally vital in the production of this compound. A variety of coupling reagents have been developed to facilitate this reaction, which is essentially a condensation of a carboxylic acid and an amine. nih.govnumberanalytics.com

Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. One widely used reagent is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov However, a significant challenge in the coupling of N-protected amino acids like N-acetyl-L-phenylalanine is the risk of racemization at the α-carbon. nih.gov Studies have shown that the choice of base used in conjunction with the coupling reagent can significantly impact the degree of racemization. For instance, using pyridine (B92270) as a base with TBTU has been shown to reduce racemization compared to stronger bases like N,N-diisopropylethylamine (DIPEA). nih.gov

Another effective coupling agent is n-propanephosphonic acid anhydride (B1165640) (T3P®). nih.govresearchgate.net This reagent, often used in combination with pyridine, has been shown to be effective for amide bond formation with a low degree of epimerization, even with challenging substrates like non-nucleophilic anilines. nih.govresearchgate.net The reaction conditions, such as temperature, also play a critical role in minimizing racemization. nih.gov

Below is a table summarizing various coupling methods for amide bond formation in phenylalanine-containing compounds:

Coupling ReagentBaseKey FeaturesReference(s)
TBTUPyridineReduced racemization compared to stronger bases. nih.gov
T3P®PyridineLow epimerization, effective for various amines. nih.govresearchgate.net
DEPBTNot specifiedUsed for second amide bond formation in a multi-step synthesis. nih.gov
Thionyl chlorideTriethylamineForms an acid chloride intermediate for subsequent acylation. researchgate.net

Advanced Derivatization Strategies for this compound

To expand the utility of this compound in biological and biochemical studies, various derivatization strategies have been developed. These modifications aim to introduce new functionalities for probing biological systems or for detection in assays.

Introduction of Functional Groups for Enhanced Biological Probing

The introduction of specific functional groups onto the this compound scaffold can enhance its properties for biological investigation. For instance, ring-opening reactions of aziridine-2-carboxylic esters, which are precursors to phenylalanine derivatives, can be used to introduce various nucleophiles, leading to β-functionalized α-amino acid derivatives. researchgate.net This approach allows for the incorporation of groups that can act as reporters or interaction sites.

Furthermore, the synthesis of conformationally restricted phenylalanine isosteres, such as 3-amino-4-phenyl-2-piperidones, has been explored to probe the conformational requirements of enzyme active sites. nih.gov These rigid analogs can provide valuable insights into ligand-receptor interactions.

Synthesis of Fluorescently Tagged this compound Analogs for Biochemical Assays

Fluorescently tagged molecules are invaluable tools in biochemical assays, enabling sensitive detection and imaging. Strategies for creating fluorescent analogs of this compound often involve the incorporation of a fluorophore.

One approach is to synthesize aminopyridine derivatives with inherent fluorescent properties. nih.govresearchgate.net The fluorescent properties of multisubstituted aminopyridines can be tuned by altering the substituents on the pyridine ring. nih.gov For example, some aminopyridine derivatives exhibit high quantum yields, making them suitable as fluorescent probes. nih.gov

Another strategy involves the "click-and-probing" approach. nih.gov This method utilizes a molecule containing an azide (B81097) group, which is non-fluorescent. Upon a "click" reaction with an alkyne-containing molecule, a highly fluorescent triazole product is formed. nih.gov An azido-substituted aminopyridine could be synthesized and then coupled to phenylalanine to create a "pre-fluorescent" this compound analog. This molecule would become fluorescent only upon reacting with a specific target containing an alkyne group, offering a powerful tool for selective labeling and detection. nih.gov

The development of fluorescent unnatural α-amino acids that can be incorporated into peptides also provides a pathway to fluorescently labeled this compound analogs. researchgate.net These mimics of natural amino acids possess enhanced fluorescent properties and can be used in applications such as Förster Resonance Energy Transfer (FRET) assays. researchgate.net

Below is a table outlining strategies for synthesizing fluorescently tagged this compound analogs:

StrategyDescriptionKey FeaturesReference(s)
Intrinsic FluorescenceSynthesis of aminopyridine derivatives with inherent fluorescent properties.Quantum yield can be tuned by substituents. nih.govresearchgate.net
Click-and-ProbingAn azido-substituted aminopyridine is used, which becomes fluorescent upon reaction with an alkyne.Offers selective labeling and detection with low background fluorescence. nih.gov
Fluorescent Unnatural Amino AcidsIncorporation of a fluorescent amino acid mimic in place of phenylalanine.Can be used in FRET-based assays to monitor biological processes. researchgate.net

Preparation of this compound Conjugates for Specific Research Applications

The conjugation of L-phenylalanine to 3-aminopyridine to form an amide linkage is, in itself, a strategy to create a molecule for specific research applications. A primary example is the synthesis of this compound to investigate its potential as an antisickling agent. Such research explores how the compound interacts with and affects the morphology and properties of red blood cells.

Further derivatization of the this compound scaffold can be undertaken to explore a wider range of biological activities. This involves creating a library of related conjugates to establish structure-activity relationships (SAR). nih.gov This approach is guided by the principle that modifying the core structure can modulate its biological effects. Drawing parallels from related research, these modifications could include:

Metal Complexation: Aminopyridine derivatives can be complexed with various metal ions, such as nickel (II), to create new conjugates. researchgate.net These metal complexes are often synthesized to screen for novel antibacterial or other biological activities, as the coordination of the metal can significantly alter the molecule's electronic properties and three-dimensional structure.

Functional Group Addition: A common strategy in medicinal chemistry is the addition of various functional groups to a parent molecule. For this compound, this could involve substituting the pyridine ring or the phenyl ring to enhance potency or selectivity for a particular biological target. This method is used to develop potent enzyme inhibitors. mdpi.com

Linkage to Other Moieties: The core compound can be linked to other chemical entities, such as sulfonamides or other amino acids, via spacers. researchgate.net This creates larger, more complex conjugates designed to interact with specific biological systems, like amino acid transporters. researchgate.net

The synthesis of these conjugates typically involves multi-step procedures. For instance, creating a more complex amide derivative might first involve protecting the phenylalanine, coupling it to a modified aniline (B41778), and then performing further reactions on the aniline moiety before deprotection. nih.gov The goal is to produce a diverse set of molecules for biological screening, which can reveal compounds with enhanced activity or novel therapeutic potential. nih.gov

Optimization of Synthetic Yields and Purity for Research-Scale Production

The efficient synthesis of this compound on a research scale hinges on optimizing both the preparation of the starting materials and the crucial amide bond-forming reaction.

Synthesis of 3-Aminopyridine: A common route to 3-aminopyridine is the Hofmann rearrangement of nicotinamide. google.com This reaction is typically performed using sodium hypochlorite (B82951) or sodium hypobromite in an alkaline solution. google.com Optimization of this step involves controlling the temperature, reaction time, and the stoichiometry of the reagents to maximize the yield, which can reach over 90% under ideal conditions. google.com Purification of the crude 3-aminopyridine is critical and often involves extraction followed by recrystallization to remove colored impurities, yielding a product with purity exceeding 99%. google.com

Amide Coupling Reaction: The formation of the amide bond between L-phenylalanine and 3-aminopyridine is the central step. This reaction is one of the most widely used transformations in medicinal chemistry. chemrxiv.org Optimizing this coupling is essential for achieving high yields and purity. Key variables include: chemrxiv.orgnih.govnih.gov

Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid of phenylalanine, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium- and uronium-based reagents like HATU. nih.gov The choice of reagent can significantly impact yield and minimize side reactions. nih.gov

Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully controlled. The use of specific solvents or additives, like micelle-forming surfactants, has been shown to dramatically improve conversion rates in some amide couplings. nih.gov Temperature control is crucial to prevent racemization of the chiral phenylalanine center.

Purification: After the reaction, the final product must be purified from unreacted starting materials, coupling reagents, and byproducts. This is typically achieved through techniques like column chromatography or recrystallization.

Recent advancements have focused on developing automated synthesis protocols and using machine learning models to predict optimal reaction conditions, which can accelerate the process of finding high-yield conditions for specific substrate pairs. nih.govchemrxiv.org For research-scale production, a balance must be struck between achieving a high yield and ensuring the final compound has sufficient purity for subsequent biological assays. chemrxiv.org

Analytical Characterization Techniques for this compound in Research Synthesis

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic and chromatographic methods.

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for all non-exchangeable protons. This includes characteristic multiplets for the protons on the pyridine ring, signals for the aromatic protons of the phenylalanine ring, and signals corresponding to the α- and β-protons of the amino acid backbone. acs.orgchemicalbook.com The amide proton (N-H) would typically appear as a doublet. acs.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide bond and the various aromatic and aliphatic carbons. chemicalbook.com Two-dimensional NMR techniques (e.g., COSY, HSQC) are often used to definitively assign all proton and carbon signals. acs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for analyzing such molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amide and C=O stretching of the amide carbonyl group. researchgate.net

Chromatographic methods are essential for determining the purity of the synthesized compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the purity of research samples. tcichemicals.com For a compound like this compound, a reversed-phase HPLC method is typically employed. helixchrom.commtc-usa.com

The analysis would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile. mtc-usa.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that all components of the reaction mixture are eluted from the column and separated effectively. mtc-usa.com

Detection is commonly performed using a UV detector, as both the pyridine and phenyl rings are chromophores that absorb UV light. mtc-usa.com The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. researchgate.netresearchgate.net

Below is an example of typical HPLC conditions that could be used for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

By combining these spectroscopic and chromatographic techniques, researchers can confidently confirm the structure and assess the purity of synthesized this compound, ensuring its suitability for further investigation.

Mechanistic and Biochemical Investigations of Phenylalanyl 3 Aminopyridine

Enzyme Inhibition and Modulation Studies

The primary mechanism of action for many phenylalanyl-3-aminopyridine analogs involves the targeted inhibition of specific enzymes crucial for pathogen survival and other biological processes.

Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme in protein biosynthesis, responsible for attaching phenylalanine to its corresponding tRNA. nih.gov Analogs of this compound, such as phenyl-thiazolylurea-sulfonamides, have been identified as a novel class of potent inhibitors of bacterial PheRS. nih.govdovepress.com High-throughput screening and subsequent chemical modifications have yielded compounds that inhibit PheRS from various bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae, with 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov

Enzyme kinetic studies have quantified the inhibitory potency of these analogs. For instance, a representative compound from the phenyl-thiazolylurea-sulfonamide class demonstrated a potent inhibitory constant (Ki) against E. coli PheRS. nih.gov This strong inhibition underscores the potential of this chemical scaffold in targeting bacterial protein synthesis.

Table 1: Inhibition Kinetics of a Phenyl-thiazolylurea-sulfonamide Analog Against E. coli PheRS

Parameter Value Reference
Target Enzyme E. coli Phenylalanyl-tRNA Synthetase nih.gov
Inhibitory Constant (Ki) 21 nM nih.gov

| Michaelis-Menten Constant (Km) for Phe | 1.9 µM | nih.gov |

Detailed kinetic analyses have elucidated the mechanism by which these inhibitors interact with PheRS. Studies on phenyl-thiazolylurea-sulfonamides reveal that they act as competitive inhibitors with respect to the amino acid substrate, phenylalanine. nih.govdovepress.com This indicates that the inhibitor directly competes with phenylalanine for binding to the enzyme's active site. The significantly lower Ki value of the inhibitor compared to the Km value of phenylalanine suggests a much higher affinity of the inhibitor for the enzyme. nih.gov

Conversely, when investigated with respect to the second substrate, ATP, the inhibition was found to be non-competitive. nih.gov Increasing the concentration of ATP did not overcome the inhibitory effect, suggesting that the inhibitor binds to a site distinct from the ATP-binding pocket or to the enzyme-ATP complex. nih.gov This dual-characteristic inhibition mechanism—competitive with one substrate and non-competitive with another—is a key feature of this class of PheRS inhibitors.

A critical aspect for the therapeutic potential of any antimicrobial agent is its selectivity for the pathogen's enzyme over its human counterpart. This compound analogs, specifically the phenyl-thiazolylurea-sulfonamides, exhibit high selectivity for bacterial PheRS over both mammalian cytoplasmic and human mitochondrial PheRS. nih.gov

This specificity arises from structural differences between the bacterial and human enzymes. semanticscholar.orgnih.gov Bacterial PheRS is a heterotetrameric (α2β2) enzyme, with the catalytic activity residing in the α subunit (PheS). nih.govaars.online In contrast, human cytosolic PheRS, while also having an (αβ)2 structure, has considerably diverged in its primary sequence and domain composition. nih.gov These structural distinctions, particularly within the active site and adjacent pockets, allow for the design of inhibitors that bind potently to the bacterial enzyme while having minimal affinity for the human orthologs. semanticscholar.orgnih.gov This selective inhibition is crucial for minimizing potential toxicity and side effects.

Beyond PheRS, the constituent chemical moieties of this compound suggest potential interactions with other enzyme systems.

Ribonucleotide Reductase (RNR): The 3-aminopyridine (B143674) structure is a key component of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase. researchgate.netnih.gov RNR is essential for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov The mechanism of Triapine involves the chelation of iron within the RNR's catalytic center, which inactivates the enzyme and generates reactive oxygen species, further contributing to cellular damage. researchgate.net

K+ Channels: Aminopyridines, as a class, are known blockers of voltage-gated potassium (K+) channels. nih.govnih.gov Compounds like 4-aminopyridine (B3432731) reduce potassium currents in excitable membranes by physically occluding the channel pore. nih.gov This action alters membrane repolarization and enhances neurotransmission. While the specific effects of this compound on these channels are not extensively detailed, the presence of the aminopyridine group suggests a potential for similar interactions.

Sphingosine-1-Phosphate (S1P) Receptors: S1P receptors are G-protein coupled receptors that regulate numerous cellular processes. nih.gov While a direct link is not established, various heterocyclic compounds, including pyrazolopyridine derivatives, have been developed as ligands for S1P receptors, particularly S1PR2. nih.gov This indicates that pyridine-containing scaffolds can be adapted to interact with this receptor class.

Molecular Interactions with Biological Macromolecules (Beyond Direct Catalytic Sites)

The phenylalanine component of the molecule provides a basis for interactions with other proteins that recognize this amino acid or similar structures.

The HIV-1 capsid protein is a critical structural protein involved in multiple stages of the viral life cycle, making it an attractive therapeutic target. mdpi.comnih.gov Phenylalanine-containing peptidomimetics, which are structurally related to this compound, have been designed as novel binders of the HIV-1 capsid. mdpi.com These compounds are based on the structure of PF-74, a known capsid modulator whose phenylalanine core makes extensive hydrophobic interactions within a binding pocket at the interface of the N-terminal and C-terminal domains of the capsid protein. nih.gov

Surface plasmon resonance (SPR) assays have confirmed the direct binding of these synthetic phenylalanine derivatives to the HIV-1 capsid protein. nih.govresearchgate.net Molecular docking studies further show that the amide group of the phenylalanine backbone can form crucial hydrogen bond interactions with capsid residues such as Asn57. nih.gov Several of these novel compounds exhibit potent anti-HIV-1 activity in the low-micromolar range. nih.govkuleuven.be

Table 2: Anti-HIV Activity of Representative Phenylalanine-Containing Peptidomimetics

Compound Anti-HIV-1 Activity (EC50) Anti-HIV-2 Activity (EC50) Cytotoxicity (CC50) Reference
I-19 2.53 ± 0.84 µM - 107.61 ± 27.43 µM mdpi.comnih.gov
I-14 - 2.30 ± 0.11 µM > 189.32 µM mdpi.comnih.gov

| PF-74 | 0.26 ± 0.08 µM | - | - | nih.gov |

Analysis of this compound Interactions with DNA and Proteins in Model Systems

Cellular Effects in In Vitro Research Models

Impact on Bacterial Growth and Viability in Laboratory Strains (e.g., Mycobacterium tuberculosis H37Rv)

There is a scarcity of published studies specifically investigating the impact of this compound on the growth and viability of laboratory strains of bacteria, including the H37Rv strain of Mycobacterium tuberculosis. While various pyridine (B92270) derivatives have been screened for antimycobacterial activity, specific data detailing the minimum inhibitory concentration (MIC) or bactericidal/bacteriostatic effects of this compound against M. tuberculosis H37Rv have not been reported in the available scientific literature.

Assessment of Cellular Responses in Non-Human Cell Lines (e.g., Engineered Bacterial Strains, Mammalian Cell Lines for Target Validation)

Detailed assessments of the cellular responses induced by this compound in non-human cell lines are not extensively documented in publicly accessible research. Studies focusing on engineered bacterial strains to elucidate specific mechanisms of action or target validation in mammalian cell lines for this particular compound are limited.

Mechanistic Elucidation of Biological Activities in Research Contexts

Studies on Deoxy-Hemoglobin S Solubility and Erythrocyte Flexibility in Sickle Cell Disease Models

This compound has been investigated as a potential therapeutic agent for sickle cell disease due to its effects on the solubility of deoxy-hemoglobin S (deoxy-HbS) and the flexibility of erythrocytes. Research has demonstrated that this compound can positively influence key pathophysiological parameters of the disease in in vitro models.

One study found that this compound increases the solubility of deoxy-HbS. At a concentration of 20 mM, it exhibited a solubility ratio (CS/COS) of 1.14, where CS is the solubility in the presence of the compound and COS is the solubility in its absence. For comparison, L-phenylalanine itself had a CS/COS value of 1.06 at the same concentration nih.gov.

Furthermore, this compound has been shown to improve the flexibility of partially deoxygenated homozygous sickle cells. In filterability assays, the presence of 3-6 mM of the compound resulted in a 7 to 16-fold increase in cell flexibility compared to untreated cells nih.gov. This enhancement of erythrocyte deformability is a critical factor in preventing the vaso-occlusive crises characteristic of sickle cell disease. The observed increase in flexibility is largely attributed to a reduction in the intracellular polymer content of HbS nih.gov.

The compound is also taken up by erythrocytes, achieving an intra-/extracellular concentration ratio of 1.5 after a 2-hour exposure. This intracellular accumulation leads to a moderate decrease in the mean corpuscular hemoglobin concentration (MCHC). At a concentration of 3 mM, this compound produced a 10% decrease in MCHC, with further reductions observed at higher concentrations nih.gov. A reduction in MCHC can delay the onset of hemoglobin polymerization. Indeed, at concentrations of 3 mM or less, this compound has been shown to delay the gelation of reversible sickle cells for periods that could be therapeutically beneficial nih.gov.

Effects of this compound on Sickle Cell Disease Model Parameters

ParameterConcentrationObserved EffectReference
Deoxy-HbS Solubility (CS/COS)20 mM1.14 nih.gov
Erythrocyte Flexibility Increase3-6 mM7 to 16-fold nih.gov
Mean Corpuscular Hemoglobin Concentration (MCHC) Decrease3 mM10% nih.gov
Erythrocyte Uptake (Intra-/Extracellular Ratio)N/A (after 2 hrs)1.5 nih.gov

Research into Ribosomal Active Site Interactions with Phenylalanine Derivatives

Specific research detailing the interactions of this compound with the ribosomal active site is not currently available in the scientific literature. General studies on phenylalanine derivatives have contributed to the understanding of how this class of molecules may interact with the peptidyl transferase center of the ribosome. However, dedicated investigations to elucidate the precise binding mode, affinity, and functional consequences of this compound at the ribosomal level have not been reported.

Computational and Structural Biology Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

Computational studies have extensively explored the interaction of phenylalanine derivatives with various protein targets, most notably the HIV-1 capsid (CA) protein. nih.govnih.gov While specific docking studies on Phenylalanyl-3-aminopyridine with phenylalanyl-tRNA synthetase (PheRS), Sphingosine-1-phosphate receptors 1 and 3 (S1P1, S1P3), and β-ketoacyl-ACP synthase III (KAS III) are not extensively detailed in the available literature, the binding characteristics can be inferred from analyses of structurally similar compounds.

HIV-1 Capsid (CA) Protein: The HIV-1 CA protein is a critical, clinically significant therapeutic target due to its essential roles in both early and late stages of viral replication. nih.govnih.gov Small molecules based on a phenylalanine scaffold have been identified as potent inhibitors that bind to an attractive inter-protomer pocket in the CA hexamer. nih.govresearchgate.net One of the most studied CA inhibitors is PF-74, a compound featuring a phenylalanine core. nih.gov Molecular dynamics simulations and docking studies reveal that the phenylalanine portion of these inhibitors typically targets the N-terminal domain (NTD) of the CA protein. nih.gov

Derivatives of PF-74, which share the central phenylalanine structure, have been synthesized and evaluated to understand their binding affinities. nih.govnih.gov Surface Plasmon Resonance (SPR) experiments, which measure binding interactions in real-time, have been used to determine the equilibrium dissociation constants (KD) for these compounds. These studies consistently show that the inhibitors have a preference for binding to the hexameric form of the CA protein over the monomeric form, which is a key insight into their mechanism of action. nih.govnih.gov For instance, the lead compound PF-74 binds tightly to the CA hexamer, and newly synthesized derivatives maintain this target specificity. nih.govnih.gov

Binding Affinities of Phenylalanine Derivatives with HIV-1 CA Protein

CompoundTarget Protein FormBinding Affinity (KD)Reference
PF-74CA Hexamer0.12 ± 0.00 μM nih.gov
PF-74CA Monomer7.15 ± 0.28 μM nih.gov
Compound 13m (PF-74 derivative)CA Hexamer64.3 nM nih.gov
Compound 13m (PF-74 derivative)CA Monomer2.7 μM nih.gov
Compound II-13c (Phenylalanine derivative)CA Hexamer4.82 ± 0.30 μM nih.gov
Compound II-13c (Phenylalanine derivative)CA Monomer15.81 ± 0.47 μM nih.gov

Other Protein Targets: The 3-aminopyridine (B143674) moiety is a recognized scaffold in medicinal chemistry. For example, docking of 2-aminopyridine (B139424) derivatives into the hinge region of Salt-Inducible Kinase (SIK) isoforms has been reported, demonstrating key hydrogen bonding interactions. acs.org This suggests that the aminopyridine portion of this compound could similarly anchor the molecule within the ATP-binding pocket of various kinases.

The stability of a ligand-protein complex is governed by a combination of non-covalent interactions.

Hydrogen Bonding: In the context of HIV-1 CA inhibitors, the phenylalanine core is crucial for forming hydrogen bonds with backbone atoms of residues in the NTD, such as Asn53, Asn57, Met66, and Leu69. nih.gov The amide linkage in this compound would be a prime candidate for donating and accepting hydrogen bonds, stabilizing the complex within the binding pocket. researchgate.net

π-π Stacking: This interaction involves the stacking of aromatic rings. The pyridine (B92270) ring of the 3-aminopyridine moiety and the phenyl ring of the phenylalanine component can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr), histidine (His), or phenylalanine (Phe) in a protein's binding site. researchgate.net Such interactions are common in protein structures and contribute significantly to binding affinity.

π-Cation Interactions: This is a strong, noncovalent force between a cation and the electron-rich face of an aromatic ring. nih.govcapes.gov.br The side chains of aromatic amino acids like phenylalanine provide a surface of negative electrostatic potential that can bind effectively to cations. nih.gov In protein-ligand complexes, the phenyl ring of the ligand can interact with the cationic side chains of arginine (Arg) or lysine (B10760008) (Lys) residues. mdpi.com For example, in the HIV-1 CA binding site, derivatives of PF-74 have been shown to form a cation-pi interaction with Arg173 and Lys182 in the C-terminal domain (CTD) of an adjacent protomer. nih.gov The guanidinium (B1211019) group of arginine is particularly effective at forming these interactions. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT has emerged as a powerful and computationally efficient method for studying molecular systems, including those relevant to biology and materials science. scirp.orgresearchgate.net While comprehensive DFT studies on the specific this compound molecule are not widely published, extensive research on its constituent parts—3-aminopyridine and phenylalanine—provides a solid foundation for understanding its properties.

DFT calculations are routinely used to:

Determine optimized molecular geometries and equilibrium structures. researchgate.netnih.gov

Calculate vibrational frequencies for comparison with experimental IR and Raman spectra. researchgate.net

Analyze the distribution of electron density and partial atomic charges. researchgate.net

Investigate the electronic properties of metal complexes involving these ligands. scirp.orgekb.egresearchgate.net

For instance, DFT has been used to assess various functionals for their accuracy in predicting the binding energies and geometries of complexes between metal cations like Al(III) and aromatic amino acids, including phenylalanine. nih.gov Such studies conclude that functionals like B3LYP can provide reliable results at a reasonable computational cost. nih.gov Similarly, DFT calculations have been performed on transition metal complexes of 3-aminopyridine to describe their molecular structure and chemical reactivity. scirp.org

Application of DFT in Analyzing Phenylalanine and Aminopyridine Systems

System StudiedProperties CalculatedComputational Method/FunctionalReference
3-AminopyridineCharge Density, Vibrational AnalysisDFT, Hartree-Fock, Semi-Empirical researchgate.net
3-Aminopyridine Metal ComplexesMolecular Modeling, Quantum Chemical ParametersDFT (DMOL3 program) scirp.org
Phenylalanine Metal ComplexesEquilibrium Geometries, HOMO/LUMODFT (B3LYP/SDD) researchgate.net
Al(III)-Phenylalanine ComplexesGeometrical Structure, Binding EnergiesDFT (B3LYP, mPW1PW91, etc.), MP2 nih.gov
Au3-Amino Acid ComplexesAdsorption Sites, Binding EnergiesDFT nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability. scirp.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: A small gap suggests the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. scirp.orgresearchgate.net For phenylalanine complexes, the HOMO is often localized on the aromatic benzene (B151609) ring. researchgate.net For 3-aminopyridine and its complexes, the HOMO-LUMO gap and related quantum chemical parameters like chemical hardness, chemical potential, and electrophilicity index have been calculated to understand their biological activity. scirp.org The ability to predictably tune the HOMO and LUMO energy levels by modifying molecular structure is a key strategy in designing materials for applications like organic electronics. rsc.org

This compound, as a molecule containing both an electron-donating aminopyridine group and an aromatic system, is a prime candidate for engaging in charge-transfer (CT) interactions. A CT complex is formed between an electron donor and an electron acceptor, resulting in characteristic electronic absorption bands. researchgate.netnih.gov

Spectrophotometric and theoretical studies have been conducted on the CT complexes formed between 3-aminopyridine (as the donor) and various π-acceptors. researchgate.netnih.gov DFT calculations can model these interactions in the gas phase and in solution, providing insights into their molecular structures, electronic distribution, and spectroscopic properties. researchgate.net

Furthermore, the concept of intramolecular charge transfer (ICT) is relevant. rsc.org In push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, photoexcitation can lead to a transfer of electron density from one part of the molecule to another. The linkage of the phenylalanine and 3-aminopyridine moieties could potentially facilitate such ICT processes. Theoretical calculations can predict the enhancement of ICT upon protonation or complexation, which can be verified by electrochemical measurements and UV-Vis spectra. rsc.orgmdpi.com These calculations help in understanding the nature of the excited states, which can be crucial for applications in photophysics and materials science. mdpi.com

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of this compound's interactions within biological systems, particularly at the active sites of enzymes.

Simulation of this compound within Enzyme Active Sites

While specific MD simulation studies detailing the behavior of this compound within enzyme active sites are not extensively available in the public domain, the principles of such simulations are well-established. These simulations would typically involve placing the ligand into the computationally modeled active site of a target enzyme. The system is then subjected to simulated physiological conditions to observe the dynamic movements of both the ligand and the protein over time. This allows for the prediction of binding stability, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the energetic favorability of the binding event.

Protein Crystallography and Structural Determination of this compound Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution.

Co-crystal Structure Analysis of this compound Analogs with Target Enzymes (e.g., PheRS)

While a specific co-crystal structure of this compound with an enzyme is not readily found in publicly available literature, the study of its analogs provides valuable insights. For instance, the analysis of related L-phenylalanyl derivatives in complex with their target proteins would reveal the precise atomic coordinates of the ligand and the surrounding amino acid residues in the enzyme's active site. This structural data is foundational for understanding the specific molecular interactions that govern binding. For example, in the context of sickle cell disease research, the interaction of L-phenylalanyl derivatives with hemoglobin has been studied, indicating a potential site of interaction that leads to their antigelation activities. researchgate.net

Elucidation of Novel Binding Modes and Allosteric Modulation Mechanisms

Through the detailed structural analysis of co-crystal structures, novel binding modes for this compound analogs can be identified. These might differ from the binding of the natural substrate or other known inhibitors. Furthermore, such studies can uncover allosteric modulation mechanisms. Allosteric modulation occurs when a ligand binds to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. While specific examples for this compound are not detailed in the provided search results, the potential for such mechanisms exists and would be a key area of investigation in structural biology studies. The trend in antigelation activities, where N-Phenylacetyl-L-phenylalanine (PAP) is more potent than L-phenylalanyl-3-aminopyridine (PAPA), which is in turn more potent than phenylalanine, suggests that the nature of the aromatic extension plays a crucial role in the strength of the interaction. researchgate.net

Pharmacological Research Applications and Model Studies Pre Clinical Focus

Development of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools in chemical biology for understanding the function of proteins and exploring biochemical pathways. researchgate.net Derivatives of Phenylalanyl-3-aminopyridine have shown promise in this area, particularly in enzyme characterization and high-throughput screening.

Derivatives of this compound have been utilized as chemical probes to characterize enzymes. For instance, in the study of Mycobacterium tuberculosis phenylalanyl-tRNA synthetase (Mtb PheRS), a derivative known as PF-3845 was instrumental. nih.govbiorxiv.orgresearchgate.net The crystal structure of Mtb PheRS in complex with PF-3845 revealed a novel binding mode where a trifluoromethyl–pyridinylphenyl group occupies the phenylalanine pocket, and a piperidine–piperazine urea (B33335) group binds to the ATP pocket. nih.govresearchgate.net This detailed structural information, made possible by using a this compound derivative, provides a basis for understanding the enzyme's mechanism and for the future design of more potent and selective inhibitors. nih.govnih.gov

Another area of application is in the study of Phenylalanine Ammonia-Lyase (PAL), an enzyme with therapeutic potential for conditions like phenylketonuria. nih.gov While not directly using this compound, the characterization of PAL involves understanding its interaction with its substrate, L-phenylalanine, a component of this compound. nih.gov Such studies on enzyme kinetics and substrate specificity are fundamental to the development of enzyme-based therapies. nih.govnih.gov

The versatility of the 3-aminopyridine (B143674) scaffold is further highlighted by its use in the synthesis of inhibitors for other enzymes, such as SARS-CoV 3CLpro. nih.gov Although these are not direct derivatives of this compound, the chemical principles are related and demonstrate the utility of the aminopyridine moiety in designing enzyme inhibitors. nih.gov

High-throughput screening (HTS) is a critical process in drug discovery for identifying new lead compounds. dtu.dkdrugtargetreview.commdpi.com this compound derivatives have been identified through such screening methods. For example, PF-3845 was discovered as an inhibitor of M. tuberculosis PheRS from a high-throughput screen of over 2,000 bioactive compounds. nih.govbiorxiv.orgresearchgate.net The identification of this hit was facilitated by a nonradioactive biochemical assay that continuously monitors the production of pyrophosphate. nih.gov

The development of robust HTS assays is crucial for the successful discovery of novel inhibitors. dtu.dkmdpi.combiorxiv.org In the case of Mtb PheRS, a specific HTS assay was established and validated, leading to the identification of the PF-3845 scaffold. nih.gov This demonstrates the importance of having reliable screening platforms to explore chemical libraries for new therapeutic agents. nih.govdrugtargetreview.commdpi.com The discovery of PF-3845 as a non-nucleoside bisubstrate competitive inhibitor of bacterial PheRS opens up new avenues for developing antibiotics with novel mechanisms of action. nih.govbiorxiv.orgresearchgate.net

Studies in Disease-Relevant In Vitro and Ex Vivo Models

The therapeutic potential of this compound and its derivatives has been evaluated in various laboratory models of diseases, providing insights into their mechanisms of action and potential clinical applications.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new drugs. nih.govbiorxiv.orgnih.gov Phenylalanyl-tRNA synthetase (PheRS) has been identified as a promising target for new anti-TB drugs due to significant differences between the bacterial and human enzymes. nih.govbiorxiv.orgresearchgate.net

A derivative of this compound, PF-3845, was identified as an inhibitor of Mtb PheRS with a Ki of approximately 0.73 µM. nih.govbiorxiv.orgresearchgate.net In vitro studies showed that PF-3845 inhibits the growth of the Mtb H37Rv strain with a minimum inhibitory concentration (MIC) of about 24 µM. nih.govbiorxiv.org The on-target activity of PF-3845 in mycobacterial whole cells was further supported by its increased potency against an engineered Mtb strain with a reduced level of PheRS. nih.govbiorxiv.org

The discovery of this novel chemical scaffold provides a starting point for medicinal chemistry efforts to improve potency and reduce potential toxicity, aiming to develop new clinical candidates for the treatment of TB. nih.govresearchgate.net

Table 1: In Vitro Activity of a this compound Derivative Against Mycobacterium tuberculosis

Compound Target Ki (µM) MIC (µM) against Mtb H37Rv
PF-3845 Mtb PheRS ~0.73 ~24

Data sourced from multiple studies. nih.govbiorxiv.orgresearchgate.net

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling and subsequent complications. nih.gov L-phenylalanyl-3-aminopyridine (referred to as PAPA in some studies) has been investigated as a potential therapeutic agent for this condition. pnas.orgresearchgate.netpnas.org

Studies have shown that L-phenylalanyl-3-aminopyridine can be taken up by erythrocytes and at a concentration of 3 mM, it can cause a moderate decrease in the mean corpuscular hemoglobin concentration (MCHC) by about 10%. researchgate.netpnas.org A reduction in MCHC is beneficial as it can delay the onset of HbS gelation. pnas.org Furthermore, at a concentration of 20 mM, L-phenylalanyl-3-aminopyridine increased the solubility of deoxy-HbS by a factor of 1.14 compared to untreated controls. researchgate.netpnas.org

Filterability assays with partially deoxygenated sickle cells demonstrated that L-phenylalanyl-3-aminopyridine, at concentrations of 3-6 mM, increased cell flexibility by 7 to 16 times. pnas.orgresearchgate.netpnas.org This effect is primarily attributed to the reduction in the intracellular polymer content. pnas.orgpnas.org Importantly, at concentrations of 3 mM or less, L-phenylalanyl-3-aminopyridine was found to delay the gelation of reversible sickle cells for a duration that could be therapeutically significant. pnas.orgresearchgate.netpnas.org

Table 2: Effects of L-phenylalanyl-3-aminopyridine on Sickle Cell Parameters

Parameter Concentration Effect Reference
Mean Corpuscular Hemoglobin Concentration (MCHC) 3 mM ~10% decrease researchgate.netpnas.org
Deoxy-HbS Solubility (CS/C₀S) 20 mM 1.14 researchgate.netpnas.org
Cell Flexibility 3-6 mM 7-16 fold increase pnas.orgresearchgate.netpnas.org

The 3-aminopyridine scaffold is present in various compounds with demonstrated anti-inflammatory or antiviral properties in preclinical models. thegoodscentscompany.comnih.gov While research specifically on the anti-inflammatory or antiviral mechanisms of this compound is limited, studies on related molecules provide insights into the potential activities of this chemical class.

In the context of inflammation, derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects in animal models. nih.gov The proposed mechanism for these compounds relates to their iron-chelating properties, which may inhibit pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. nih.gov Given that inflammation is a component of many diseases, including those targeted by other this compound derivatives, this is a relevant area for future investigation.

In antiviral research, various heterocyclic compounds containing pyridine (B92270) or aminopyridine moieties have been explored as potential therapeutic agents. mdpi.com For instance, some N-heterocycles have shown activity against a range of viruses in cell culture. mdpi.com The discovery of a small molecule, TPN10518, as a pore-blocking inhibitor of the SARS-CoV-2 2-E channel highlights the potential of targeting viral components with small molecules. researchgate.net This research, although not directly involving this compound, underscores the broad potential of pyridine-containing scaffolds in antiviral drug discovery. mdpi.comcmjpublishers.com

Structure-Activity Relationship (SAR) Studies for Research Compound Optimization

Design and Synthesis of this compound Analogs to Elucidate Key Pharmacophores

The elucidation of key pharmacophores of this compound and its derivatives is crucial for optimizing their potential as research compounds. This process involves the systematic design and synthesis of analogs to probe the structural requirements for biological activity. The core structure, consisting of a phenylalanine moiety linked to a 3-aminopyridine scaffold, presents multiple opportunities for chemical modification.

The design of analogs often begins with computational and pharmacophore modeling to identify potential interaction points with a biological target. nih.gov For instance, a three-dimensional pharmacophore model for antagonists of a specific receptor might identify the necessity of a positive ionizable atom, a hydrogen bond acceptor, and hydrophobic regions. nih.gov These features can be mapped onto the this compound structure to guide the synthesis of targeted analogs.

Synthetic strategies for generating analogs are diverse and can be adapted to introduce a variety of substituents at different positions of the parent molecule. A common approach involves the modification of the phenylalanine portion, the 3-aminopyridine ring, and the amide linker connecting them.

For the phenylalanine moiety, modifications can include:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can probe the electronic requirements of the binding pocket. nih.gov

Alteration of the amino acid backbone: Replacing L-phenylalanine with other natural or unnatural amino acids can determine the importance of the side chain's size, shape, and hydrophobicity.

Modifications to the 3-aminopyridine ring are also critical for exploring the structure-activity relationship (SAR). This can be achieved by:

Substitution on the pyridine ring: Introducing various substituents on the pyridine ring can influence the molecule's electronic distribution and steric profile. ptchm.pl The synthesis of such derivatives can be accomplished by reacting a suitably protected phenylalanine derivative with substituted 3-aminopyridine precursors. nih.gov

The amide linker itself can be a target for modification. Peptidomimetic strategies can be employed to alter the linker's rigidity, polarity, and hydrogen-bonding capacity. mdpi.com For example, multicomponent reactions, such as the Ugi four-component reaction, have been utilized to synthesize peptidomimetic derivatives of phenylalanine, offering a rapid method to generate a library of analogs with diverse linkers. mdpi.com

A representative, though not exhaustive, synthetic approach to generate analogs could involve the coupling of a protected phenylalanine derivative (e.g., Boc-L-phenylalanine) with a substituted 3-aminopyridine using standard peptide coupling reagents. Subsequent deprotection and further modification can then yield a variety of final compounds. The synthesis of related structures, such as N-(Pyridin-3-yl)thiophene-2-sulfonamide, has been achieved by treating a thiophene-2-sulfonyl chloride with 3-aminopyridine. nih.gov

The following table outlines a hypothetical set of analogs designed to probe the key pharmacophoric features of this compound based on common medicinal chemistry strategies.

Analog IDModification from Parent CompoundRationale for Modification
PA-001 Substitution on the Phenylalanine ring (e.g., p-fluoro)To probe the effect of electron-withdrawing groups on the aromatic ring.
PA-002 Substitution on the Pyridine ring (e.g., 6-chloro)To investigate the impact of substitution on the pyridine electronics and steric hindrance.
PA-003 Replacement of L-phenylalanine with D-phenylalanineTo assess the stereochemical requirements of the binding site.
PA-004 Replacement of Phenylalanine with AlanineTo determine the necessity of the benzyl (B1604629) side chain for activity.
PA-005 N-methylation of the amide bondTo remove the hydrogen bond donor capability of the amide linker.
PA-006 Replacement of the Pyridine ring with a Phenyl ringTo evaluate the importance of the pyridine nitrogen for biological interactions.

These systematically designed analogs, once synthesized, can then be subjected to biological evaluation to correlate their structural features with their activity.

Correlation of Structural Modifications with Observed Biochemical and Cellular Activities

The systematic modification of the this compound scaffold allows for a detailed analysis of the structure-activity relationship (SAR), providing insights into the molecular interactions governing the compound's biochemical and cellular effects. The data obtained from these studies are crucial for optimizing lead compounds in preclinical research.

One area of investigation has been the role of phenylalanyl-tRNA synthetase (PheRS) as a potential target. nih.gov In a study involving a compound with a 3-aminopyridine moiety, PF-3845, it was shown to be a non-nucleoside bisubstrate competitive inhibitor of Mycobacterium tuberculosis PheRS. nih.govbiorxiv.org The crystal structure of the Mtb PheRS in complex with PF-3845 revealed key interactions: a trifluoromethyl-pyridinylphenyl group occupied the phenylalanine pocket, while a piperidine-piperazine urea group bound to the ATP pocket. biorxiv.org The 3-aminopyridine component of PF-3845 was observed to form a strong π-π stacking interaction with a phenylalanine residue (F213) and a π-cation interaction with an arginine residue (R312) within the enzyme's active site. nih.govbiorxiv.org This highlights the importance of the 3-aminopyridine moiety for binding affinity.

In a different context, L-phenylalanyl-3-aminopyridine (PAPA) and its analogs have been studied for their potential as antisickling agents. pnas.org These studies revealed that the uptake of these compounds by erythrocytes and their antigelation activity are influenced by their structural properties. pnas.org The presence of the additional phenyl ring in PAPA, compared to simpler analogs, may reduce electrostatic repulsion and facilitate its penetration of the cell membrane. pnas.org

The antiproliferative activity of pyridine derivatives has also been a subject of SAR studies. mdpi.com While not specific to this compound, these studies provide general principles that can be applied. For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as well as halogens, can significantly affect the antiproliferative activity of pyridine-containing compounds. mdpi.com The position and number of these substituents are often critical in determining the IC50 values against various cancer cell lines. mdpi.com

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how structural modifications could influence biochemical and cellular activity based on findings from related research.

Analog IDStructural ModificationTarget/AssayObserved Activity (e.g., IC50, Ki)Interpretation of SAR
Parent This compoundPheRS Inhibition10 µMBaseline activity
PA-001 p-Fluoro on Phenylalanine ringPheRS Inhibition5 µMElectron-withdrawing group enhances potency, suggesting a favorable interaction with an electron-deficient region of the binding pocket.
PA-002 6-Chloro on Pyridine ringPheRS Inhibition25 µMSubstitution at this position is detrimental, possibly due to steric clash or unfavorable electronic effects.
PA-003 D-PhenylalaninePheRS Inhibition> 100 µMStrict stereochemical requirement for the L-isomer, indicating a well-defined binding pocket.
PA-004 Alanine instead of PhenylalaninePheRS Inhibition50 µMThe benzyl group is important for activity, likely through hydrophobic or π-stacking interactions.
PA-007 p-Methoxy on Phenylalanine ringCellular Antiproliferation2 µMElectron-donating group increases antiproliferative activity, suggesting a different SAR profile for this endpoint compared to PheRS inhibition.
PA-008 2-Hydroxymethyl on Pyridine ringCellular Antiproliferation15 µMIntroduction of a polar group at this position reduces activity, indicating a preference for a more lipophilic substituent.

These examples demonstrate that the correlation of structural modifications with biological activity is a multifaceted process. The effect of a particular substitution can vary depending on the biological target and the specific assay being used. A comprehensive SAR study is therefore essential for the rational design of optimized research compounds based on the this compound scaffold.

Advanced Research Techniques and Future Directions

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insight

To move beyond single-target interactions and understand the global cellular response to Phenylalanyl-3-aminopyridine, the integration of multi-omics technologies is essential. A systems-level perspective can uncover novel mechanisms of action, identify off-target effects, and reveal downstream biological consequences.

Chemoproteomics: This approach can be used to comprehensively identify the molecular targets of a this compound-based probe. researchgate.net By using an affinity probe derived from the main scaffold, researchers can pull down binding partners from cell lysates and identify them using mass spectrometry. researchgate.net This could confirm known targets like PheRS and potentially uncover new ones, providing a broader view of the compound's polypharmacology.

Proteomics: Quantitative proteomics can be employed to analyze changes in the entire protein landscape of a cell upon treatment with this compound. For instance, in M. tuberculosis treated with the compound, proteomics could reveal cellular stress responses, alterations in metabolic pathways, or compensatory mechanisms arising from the inhibition of PheRS. nih.gov

Metabolomics: As a direct inhibitor of an aminoacyl-tRNA synthetase, this compound is expected to disrupt protein synthesis. biorxiv.org Metabolomics would allow for the measurement of changes in the intracellular pools of amino acids, ATP, and other small molecule metabolites, providing direct evidence of the downstream metabolic impact of target engagement.

Genomics and Transcriptomics: Techniques like CRISPR-Cas9 screening or RNA-seq could identify genetic factors that confer sensitivity or resistance to this compound. This can help elucidate the compound's mode of action and identify potential synergistic targets.

Omics ApproachPotential Application for this compound ResearchResearch Question Addressed
Chemoproteomics Identification of direct binding proteins in various cell types (e.g., bacterial, human).What is the full spectrum of molecular targets for this scaffold?
Proteomics Quantifying global protein expression changes in response to treatment.How do cells adapt to the inhibition of PheRS or other targets?
Metabolomics Measuring changes in amino acid pools, energy metabolites, and related pathways.What are the immediate downstream metabolic effects of target engagement?
Transcriptomics Analyzing changes in gene expression (mRNA levels) following exposure.Which signaling and metabolic pathways are transcriptionally regulated upon treatment?

Advanced Spectroscopic Methods for Real-Time Binding Dynamics (Beyond Basic Characterization)

While basic spectroscopic methods like NMR and FTIR are used to confirm chemical structure, advanced techniques are required to study the dynamic interactions between this compound and its biological targets in real-time. researchgate.netnih.gov Such studies are crucial for understanding the kinetics of binding (on/off rates) and conformational changes, which are key determinants of a compound's biological activity.

Surface Plasmon Resonance (SPR): SPR can provide label-free, real-time data on the binding affinity and kinetics of this compound with an immobilized target protein, such as Mtb PheRS. This would allow for precise determination of association (k_a) and dissociation (k_d) rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). This would be invaluable for understanding the driving forces behind the binding of this compound to its targets.

Fluorescence Spectroscopy: By introducing a fluorescent tag onto the this compound scaffold or by monitoring changes in the intrinsic fluorescence of the target protein (e.g., tryptophan residues), binding events can be tracked. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be designed to monitor ligand-induced conformational changes in the target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the this compound molecule are in close contact with the target protein, guiding further structural modifications for improved binding.

Rational Design Principles for Next-Generation this compound Research Probes

The development of high-quality chemical probes is essential for dissecting biological processes. mskcc.orgpromega.com A good probe must possess high affinity and selectivity for its intended target. promega.com The existing knowledge of this compound's interaction with Mtb PheRS provides a strong foundation for the rational design of next-generation probes. biorxiv.org

The crystal structure of a related compound, PF-3845, in complex with Mtb PheRS reveals key interactions: the 3-aminopyridine (B143674) moiety forms strong π-π stacking with a phenylalanine residue (F213) and a π-cation interaction with an arginine residue (R312). biorxiv.org The amide linker participates in water-mediated hydrogen bonds. biorxiv.org These details inform a rational design strategy.

Key Design Principles:

Enhancing Affinity and Selectivity: Modifications can be made to the phenyl group or the pyridine (B92270) ring to optimize van der Waals and electrostatic interactions within the binding pocket. The goal is to maximize potency against the target while minimizing binding to other proteins, including human orthologs. researchgate.net

Incorporation of Reporter Tags: For visualization and tracking, fluorescent dyes (for microscopy), biotin (B1667282) (for affinity purification), or clickable handles (like alkynes or azides for bioorthogonal chemistry) can be attached. researchgate.net The linker used to attach these tags must be carefully chosen to avoid disrupting the binding of the core scaffold.

Improving Physicochemical Properties: Properties such as cell permeability and solubility can be fine-tuned through chemical modification to ensure the probe can effectively reach its target in a cellular environment. researchgate.net

Design PrincipleStrategy for this compoundDesired Outcome
Target Selectivity Modify substituents on the phenyl and pyridine rings to exploit differences between target (e.g., Mtb PheRS) and off-target binding pockets.A probe that interacts specifically with the intended protein. researchgate.net
Potency Optimize interactions (e.g., hydrogen bonds, π-stacking) observed in structural studies. biorxiv.orgHigh affinity for the target, allowing use at low concentrations (<1 µM). promega.com
Functionality Attach reporter groups (fluorophores, biotin) via a linker at a position distal to the key binding moieties.A tool for imaging, pull-down experiments, or target validation. nih.govmskcc.org
Cellular Activity Modulate polarity and hydrogen bonding potential to enhance membrane permeability.Effective engagement with the target within a live cell context. promega.com

Exploration of Novel Biological Targets for this compound Scaffold (e.g., Biosensors, Affinity Ligands)

A chemical scaffold can be repurposed for entirely new applications, such as the development of biosensors or as affinity ligands for purifying proteins. nih.gov The this compound scaffold possesses features that make it attractive for these purposes. The porous, high-surface-area nature of scaffold materials can be advantageous for accommodating macromolecules and enhancing sensor sensitivity. nih.govmdpi.com

Biosensor Development: Biosensors convert biochemical interactions into measurable signals (e.g., electrical or optical). mdpi.com The this compound scaffold could be immobilized on a transducer surface (like a gold electrode or graphene). acs.org Given its affinity for PheRS, such a device could be developed into a sensor to detect the presence or activity of this enzyme. Furthermore, the aminopyridine core is known to interact with potassium channels, suggesting the potential to design sensors for these important ion channels. nih.govresearchgate.net

Affinity Ligands: By immobilizing the this compound scaffold onto a solid support like agarose (B213101) beads, an affinity chromatography matrix can be created. researchgate.net This would be a powerful tool for the one-step purification of Phenylalanyl-tRNA synthetase from complex biological mixtures, facilitating further biochemical and structural studies.

Development of this compound for Investigating Fundamental Biological Processes (e.g., Protein Modification, Aminoacylation Fidelity)

Selective chemical inhibitors are invaluable tools for studying fundamental biological processes without the need for genetic manipulation. mskcc.org The demonstrated activity of a this compound-based compound against Mtb PheRS opens the door to its use as a chemical probe to investigate the crucial process of aminoacylation. biorxiv.org

Aminoacylation Fidelity: Aminoacyl-tRNA synthetases are responsible for attaching the correct amino acid to its corresponding tRNA, a critical step for ensuring the fidelity of protein translation. By acutely inhibiting PheRS with a this compound probe, researchers can study the cellular consequences of disrupting this process. This includes investigating how cells respond to a sudden halt in the supply of Phenylalanyl-charged tRNAs, the potential for mis-incorporation of other amino acids, and the activation of cellular stress responses.

Investigating Protein Polymerization: The reported ability of L-phenylalanyl-3-aminopyridine to increase the solubility of deoxyhemoglobin S and delay its gelation suggests its utility in studying the fundamental biophysics of protein polymerization that underlies sickle cell disease. researchgate.netpnas.org The compound could be used as a tool to probe the specific molecular interactions that drive this pathological aggregation.

By pursuing these advanced research directions, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a compound with known biological activity into a sophisticated tool for exploring complex biological questions.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing phenylalanyl-3-aminopyridine, and how can researchers optimize yield and purity?

  • Answer : Synthesis typically involves coupling 3-aminopyridine derivatives with protected phenylalanine residues using solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Amino acid activation : Use carbodiimides (e.g., DCC or EDC) with coupling reagents like HOBt to minimize racemization .

  • Protection strategies : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection, with orthogonal deprotection .

  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity .

    • Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of activated amino acid to resin) and monitor pH to suppress side reactions.

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/Purity
    Coupling reagentHOBt/EDCReduces racemization
    SolventDMF or DCMEnhances solubility
    Temperature25°C (room temperature)Balances reaction kinetics

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Multi-modal characterization is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify structural integrity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for pyridine and phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.001 Da) .
  • Chromatography : HPLC retention time and UV-Vis spectra (λ ~260 nm) assess purity and degradation .

Q. How does this compound behave under varying storage conditions?

  • Answer : Stability studies show:

  • Temperature : Store at –20°C in lyophilized form to prevent hydrolysis. Room-temperature storage in solution leads to 15% degradation over 7 days .
  • pH : Stable at pH 4–6; alkaline conditions (pH >8) accelerate deamidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

  • Answer : Cross-validate findings using:

  • Multi-technique analysis : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C isotopes to trace reaction pathways and confirm structural assignments .
  • Computational modeling : DFT calculations predict NMR chemical shifts, aiding peak identification .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?

  • Answer : Key variables include:

  • Substituent effects : Modify pyridine/phenyl groups to assess steric/electronic impacts (e.g., electron-withdrawing groups enhance receptor binding ).
  • Dose-response assays : Use IC50_{50}/EC50_{50} measurements in cellular models to quantify potency .
  • Control groups : Include scrambled peptide sequences and unmodified 3-aminopyridine as negative controls .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

  • Answer : Integrate:

  • Molecular docking : Predict binding modes to receptors (e.g., AutoDock Vina for ligand-protein affinity estimation) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR models : Corrogate substituent properties (e.g., logP, polar surface area) with activity data .

Q. What methodologies detect and quantify degradation products of this compound?

  • Answer : Use:

  • LC-MS/MS : Identify hydrolyzed fragments (e.g., phenylalanine and 3-aminopyridine) via fragmentation patterns .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term degradation .

Q. How can researchers ensure selectivity in detecting this compound in complex biological matrices?

  • Answer : Optimize:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents removes interferents .
  • Tandem MS : MRM transitions (e.g., m/z 250 → 120) enhance specificity in plasma/urine .

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